3-Bromocyclooctene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

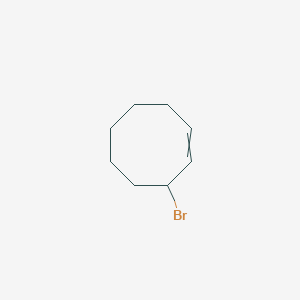

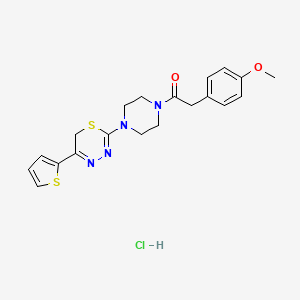

3-Bromocyclooctene is a chemical compound with the molecular formula C8H13Br . It is also known by other names such as (1Z)-3-Bromocyclooctene, (1Z)-3-Bromocyclooctène, and 1-Cyclooctene, 3-bromo- .

Synthesis Analysis

The synthesis of 3-Bromocyclooctene involves the ring-opening metathesis polymerization (ROMP) of 3-substituted cyclooctenes bearing polar substituents . This process allows the synthesis of highly regio- and stereo-regular polymers . A series of polyalkenamers with 90–99% head-to-tail/trans configuration were synthesized in good yields (33–87% yield) .

Molecular Structure Analysis

The molecular structure of 3-Bromocyclooctene consists of a cyclooctene ring with a bromine atom attached at the third carbon . The average mass of the molecule is 189.093 Da, and the monoisotopic mass is 188.020050 Da .

Chemical Reactions Analysis

The ring-opening metathesis polymerization (ROMP) of 3-substituted cyclooctenes bearing polar substituents allows the synthesis of highly regio- and stereo-regular polymers . These polymers represent a class of linear polyethylene derivatives where the polar side chain is located on every eighth carbon .

Aplicaciones Científicas De Investigación

Ni-Catalyzed Asymmetric Cross-Hydrodimerization

Abstract: Saturated tertiary stereogenic carbon centers are essential in small organic molecules and materials. Ni-catalyzed asymmetric cross-hydrodimerization of N-acyl enamines and unactivated alkenes enables the construction of tertiary stereogenic carbon centers. This reaction mode provides head-to-tail regioselectivity and excellent chemo- and enantioselectivity, allowing for the formation of asymmetric alkyl-alkyl bonds from alkenes. Notably, this process occurs in the presence of both reducing and oxidizing reagents, making alkenes the sole precursors for enantioselective alkyl-alkyl bond formation .

Functionalized Regio-Regular Linear Polyethylenes via ROMP

Abstract: The ring-opening metathesis polymerization (ROMP) of 3-substituted cyclooctenes bearing polar substituents yields highly regio- and stereo-regular polymers. These polyalkenamers exhibit 90–99% head-to-tail/trans configuration, making them valuable for materials science and polymer engineering .

Functional Derivatization with Ester Groups

Abstract: New derivatives of cyclooctene containing ester groups at the 3- and 5-positions have been synthesized in high yields. These compounds offer potential applications in drug discovery, materials chemistry, and bioconjugation .

Propiedades

IUPAC Name |

3-bromocyclooctene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Br/c9-8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAUXFIKYVGQHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=CC(CC1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338445 |

Source

|

| Record name | 3-bromocyclooctene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromocyclooctene | |

CAS RN |

7422-06-2 |

Source

|

| Record name | 3-bromocyclooctene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2536996.png)

![N-[cyano(thiophen-3-yl)methyl]-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B2536998.png)

![3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B2536999.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2537000.png)

![1-butyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2537003.png)

![N-[4-(2-pyrimidinyloxy)phenyl]methanesulfonamide](/img/structure/B2537006.png)

![4-(propan-2-yloxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2537009.png)

![2-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2537011.png)